

S-Methylisothiourea hemisulfate molecular weight and formula

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Compound of Interest

Compound Name: *S-Methylisothiourea hemisulfate*

Cat. No.: B046585

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S-Methylisothiourea Hemisulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of **S-Methylisothiourea hemisulfate**, a compound of significant interest in biomedical research. Below, you will find its core chemical properties, its primary mechanism of action, and illustrative diagrams to clarify its biological role.

Core Chemical Properties

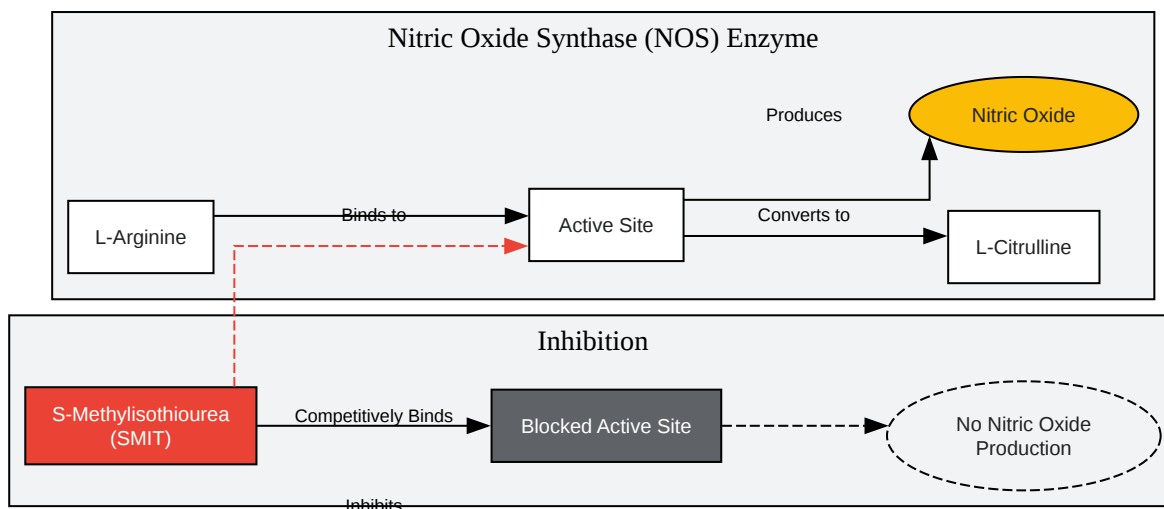
S-Methylisothiourea hemisulfate is commercially available, though the common nomenclature can be misleading. The substance most frequently sold as "hemisulfate" is, in fact, a sulfate salt where two molecules of S-Methylisothiourea are associated with one molecule of sulfuric acid. For clarity, the table below includes data for both this common form and the true hemisulfate structure.

| Property | bis(S-Methylisothioureia) Sulfate | S-Methylisothioureia Hemisulfate (True) |
|-------------------|--|--|
| Synonyms | S-Methylisothioureia sulfate, SMIT, SMT | 2-Methyl-2-thiopseudourea hemisulfate salt |
| Molecular Formula | $(C_2H_6N_2S)_2 \cdot H_2SO_4$ or $C_4H_{14}N_4O_4S_3$ [1] [2] [3] | $C_2H_6N_2S \cdot \frac{1}{2}H_2SO_4$ |
| Molecular Weight | ~278.4 g/mol [1] [2] | ~139.19 g/mol [4] |
| CAS Number | 867-44-7 [1] [4] [5] | 867-44-7 [4] |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

S-Methylisothioureia is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[\[1\]](#) Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The overproduction of NO by iNOS is implicated in the pathology of inflammatory diseases and septic shock.

S-Methylisothioureia functions as a competitive inhibitor of the NOS enzyme. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

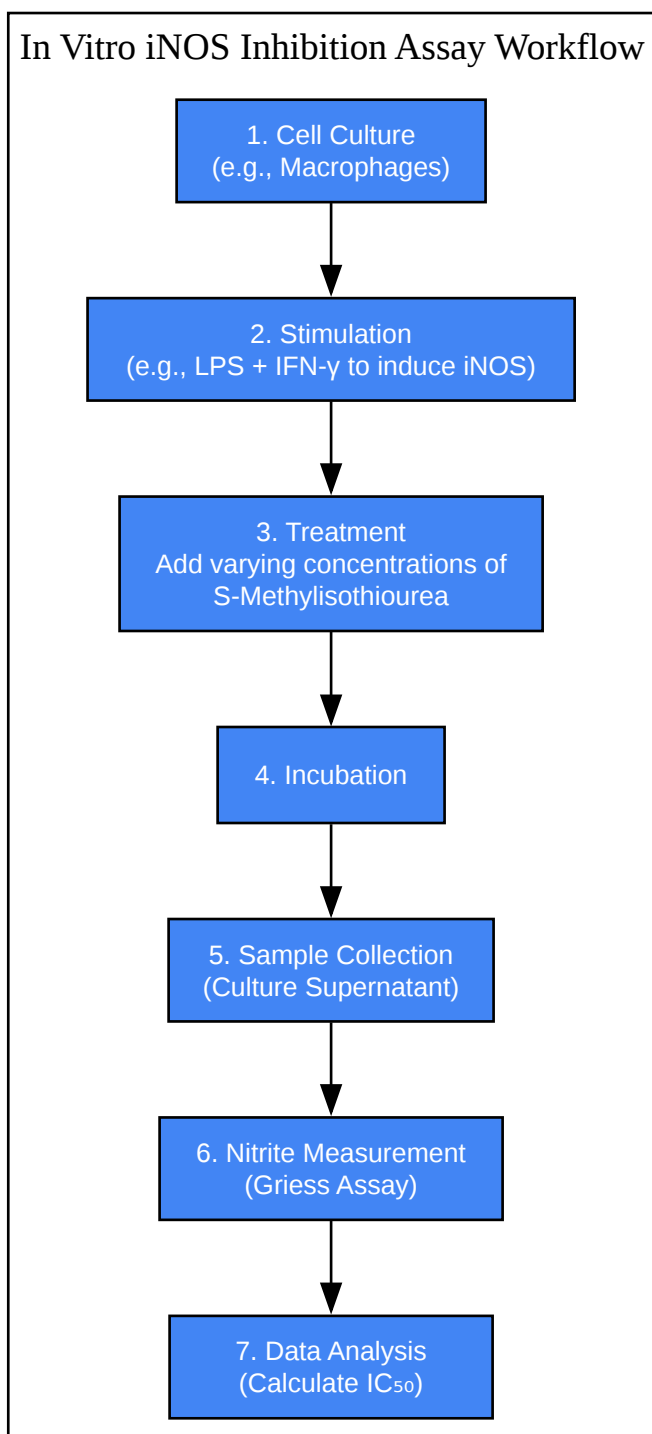


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Inhibition of Nitric Oxide production by S-Methylisothiourrea.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., in vitro enzyme assays vs. in vivo animal studies), a general methodology for assessing the inhibitory activity of S-Methylisothiourrea on iNOS in cell culture is outlined below. This is a representative workflow and should be adapted based on specific experimental needs.



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Workflow for assessing iNOS inhibition by S-Methylisothiourea.

Methodology for Griess Assay:

- Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
- iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce the expression of iNOS.
- Inhibitor Treatment: Simultaneously treat the cells with a range of concentrations of **S-Methylisothiourrea hemisulfate**. Include positive (stimulated, no inhibitor) and negative (unstimulated) controls.
- Incubation: Incubate the plate for a period sufficient for NO production (e.g., 24 hours).
- Nitrite Quantification: Nitric oxide is unstable and rapidly converts to nitrite in the culture medium. The concentration of nitrite is measured as a proxy for NO production using the Griess reagent.
 - Collect the cell culture supernatant.
 - Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
 - Incubate in the dark at room temperature. A purple azo compound will form in the presence of nitrite.
 - Measure the absorbance at ~540 nm using a plate reader.
- Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Plot the inhibitor concentration against the percentage of inhibition to calculate the IC₅₀ value (the concentration of inhibitor required to reduce NO production by 50%).

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